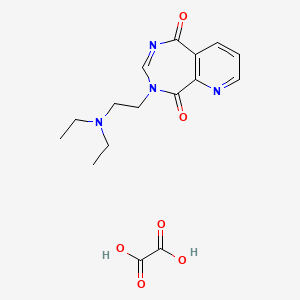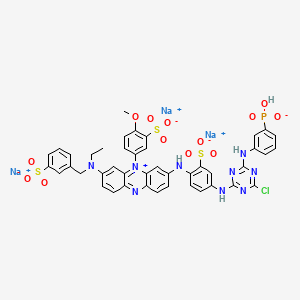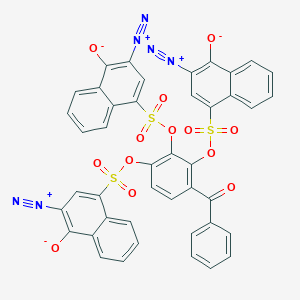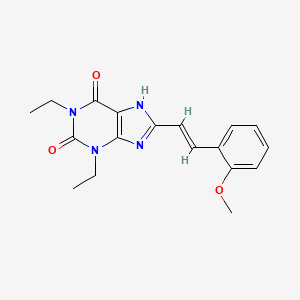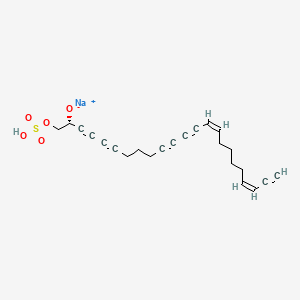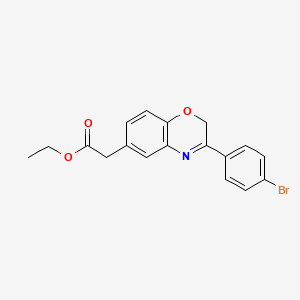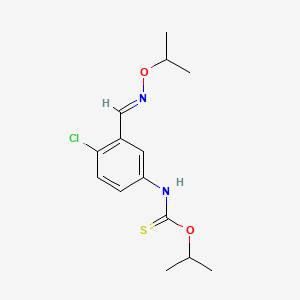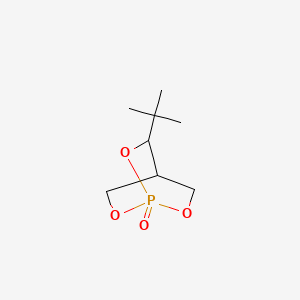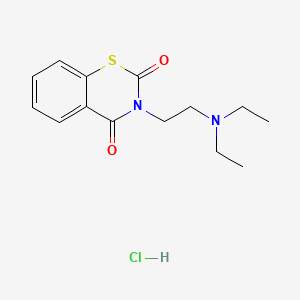
2H-1,3-Benzothiazine-2,4(3H)-dione, 3-(2-(diethylamino)ethyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1,3-Benzothiazine-2,4(3H)-dione, 3-(2-(diethylamino)ethyl)-, hydrochloride is a chemical compound that belongs to the benzothiazine family
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3-Benzothiazine-2,4(3H)-dione, 3-(2-(diethylamino)ethyl)-, hydrochloride typically involves the cyclization of N-benzylbenzenecarbothioamides through electrochemical intramolecular dehydrogenative cyclization. This method is considered economical and environmentally friendly . The reaction conditions often include the use of Buchwald–Hartwig amination or other classical synthetic pathways .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods can vary, but they generally follow the principles of green chemistry to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2H-1,3-Benzothiazine-2,4(3H)-dione, 3-(2-(diethylamino)ethyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been evaluated as a DNA/RNA probe due to its ability to bind to polynucleotides.
Medicine: It is investigated for its anti-inflammatory, antimicrobial, and antiproliferative properties.
Industry: It is used in the development of novel fungicides and other agrochemicals.
Mecanismo De Acción
The mechanism of action of 2H-1,3-Benzothiazine-2,4(3H)-dione, 3-(2-(diethylamino)ethyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it acts as a DNA/RNA groove binder, suggesting its potential as a novel DNA/RNA probe . The compound’s biological activities are attributed to its ability to interfere with cellular processes, leading to its anti-inflammatory, antimicrobial, and antiproliferative effects .
Comparación Con Compuestos Similares
Similar Compounds
4H-1,3-Benzothiazine: Known for its DNA/RNA binding properties.
2H-Benzo[b][1,4]thiazin-3(4H)-one: Evaluated as an acetylcholinesterase inhibitor.
3,4-Dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide: Studied for its fungicidal activity.
Uniqueness
2H-1,3-Benzothiazine-2,4(3H)-dione, 3-(2-(diethylamino)ethyl)-, hydrochloride stands out due to its broad spectrum of biological activities and its potential applications in multiple fields. Its unique structure allows it to interact with various molecular targets, making it a versatile compound for scientific research and industrial applications.
Propiedades
Número CAS |
81735-46-8 |
|---|---|
Fórmula molecular |
C14H19ClN2O2S |
Peso molecular |
314.8 g/mol |
Nombre IUPAC |
3-[2-(diethylamino)ethyl]-1,3-benzothiazine-2,4-dione;hydrochloride |
InChI |
InChI=1S/C14H18N2O2S.ClH/c1-3-15(4-2)9-10-16-13(17)11-7-5-6-8-12(11)19-14(16)18;/h5-8H,3-4,9-10H2,1-2H3;1H |
Clave InChI |
SQFJCPAKCANMHM-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCN1C(=O)C2=CC=CC=C2SC1=O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




